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This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Chlorophenyl acetate, a significant compound in chemical research and development. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the methodologies for these analyses. This document is
intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

'H NMR Spectroscopy

The 'H NMR spectrum of 4-Chlorophenyl acetate exhibits distinct signals corresponding to
the aromatic and acetyl protons. The aromatic protons, due to their chemical environment,
appear as a set of doublets, characteristic of a para-substituted benzene ring. The methyl
protons of the acetate group appear as a singlet.

Table 1: *H NMR Spectroscopic Data for 4-Chlorophenyl Acetate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.40 Doublet 2H Ar-H (ortho to CI)
~7.10 Doublet 2H Ar-H (ortho to O)
~2.29 Singlet 3H -COCHs

13C NMR Spectroscopy

The 3C NMR spectrum provides information on the different carbon environments within the 4-
Chlorophenyl acetate molecule.

Table 2: 13C NMR Spectroscopic Data for 4-Chlorophenyl Acetate

Chemical Shift (6) ppm Assignment
~169.0 C=0 (ester)
~149.0 C-O (aromaitic)
~132.0 C-CI (aromatic)
~129.5 Ar-CH (ortho to Cl)
~122.5 Ar-CH (ortho to O)
~21.0 -CHs (acetyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 4-Chlorophenyl acetate shows
characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for 4-Chlorophenyl Acetate
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Wavenumber (cm~?) Intensity Assignment
~1765 Strong C=0 stretch (ester)
~1590, ~1490 Medium-Strong C=C stretch (aromatic ring)
~1200 Strong C-O stretch (ester)
C-H out-of-plane bend (para-
~830 Strong ) ) .
disubstituted aromatic)
~1100 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of 4-Chlorophenyl acetate shows
the molecular ion peak and several characteristic fragment ions.[1]

Table 4: Major Fragments in the Mass Spectrum of 4-Chlorophenyl Acetate

mlz Relative Intensity (%) Proposed Fragment
170/172 ~11.5 [M]* (Molecular lon)
128/130 ~99.9 [M - C2H20]*

99 - [CeH4CI]*

63 ~11.5 [CsHs]*

43 ~37.6 [CHsCOJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy
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A sample of 4-Chlorophenyl acetate is dissolved in a deuterated solvent, typically chloroform-
d (CDCIs), and transferred to an NMR tube. The spectrum is recorded on a high-resolution
NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr) if it is a liquid, or
as a KBr pellet if it is a solid. The spectrum is typically recorded over the range of 4000-400
cm™i.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization
(El) source coupled with a gas chromatograph (GC) for sample introduction. The sample is
injected into the GC, where it is vaporized and separated from any impurities. The separated
compound then enters the mass spectrometer, where it is ionized by a beam of electrons
(typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and
detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification of a
chemical compound like 4-Chlorophenyl acetate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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